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molecular formula C8H6N2O2 B1289350 Benzo[d]oxazole-4-carboxamide CAS No. 957995-85-6

Benzo[d]oxazole-4-carboxamide

Cat. No. B1289350
M. Wt: 162.15 g/mol
InChI Key: HZIDLPHYFPKXIE-UHFFFAOYSA-N
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Patent
US07863271B2

Procedure details

Following general procedure GP-C1, a mixture of 2-((3S,5S)-3,5-dimethylmorpholino)benzoxazole-4-carboxylic acid and 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride were coupled to provide N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-(3 S,5S)-3,5-dimethylmorpholino)benzoxazole-4-carboxamide, which was converted to the hydrochloride salt following general procedure GP-D1. 1H NMR and MS consistent.
Name
2-((3S,5S)-3,5-dimethylmorpholino)benzoxazole-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C@@H]1N([C:8]2[O:9][C:10]3[C:11](=[C:13]([C:17]([OH:19])=O)[CH:14]=[CH:15][CH:16]=3)[N:12]=2)[C@@H](C)COC1.Cl.Cl.C[N:24]1C2CCC1CC(N)C2>>[O:9]1[C:10]2=[CH:16][CH:15]=[CH:14][C:13]([C:17]([NH2:24])=[O:19])=[C:11]2[N:12]=[CH:8]1 |f:1.2.3|

Inputs

Step One
Name
2-((3S,5S)-3,5-dimethylmorpholino)benzoxazole-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1COC[C@@H](N1C=1OC=2C(N1)=C(C=CC2)C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.CN1C2CC(CC1CC2)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C=NC=2C1=CC=CC2C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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